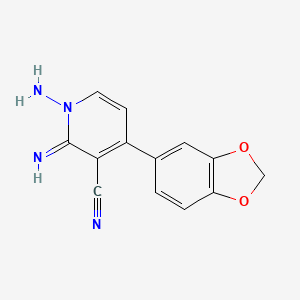

1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-amino-4-(1,3-benzodioxol-5-yl)-2-iminopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c14-6-10-9(3-4-17(16)13(10)15)8-1-2-11-12(5-8)19-7-18-11/h1-5,15H,7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHLARPBYTVNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(C(=N)N(C=C3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate amines and nitriles under controlled conditions. The reaction often requires catalysts such as Lewis acids and may be conducted in solvents like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nitrile Hydrolysis

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a carboxylic acid via intermediate imidamide and ammonium salt stages.

Observed in structurally similar pyridinecarbonitriles . -

Basic Hydrolysis : Yields an amide intermediate, which can further hydrolyze to carboxylic acid.

Reduction of Nitrile

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the nitrile to a primary amine:

This reaction is critical for generating bioactive amine derivatives .

Acylation of Amino Group

The primary amino group reacts readily with acetylating agents (e.g., acetic anhydride) to form stable acetamides:

This modification is common in drug development to enhance metabolic stability .

Tautomerization of Imino Group

The imino group (=NH) undergoes tautomerization in solution to form enamine or keto-enol structures, influencing solubility and reactivity .

Electrophilic Substitution on Benzodioxol

The electron-rich 1,3-benzodioxol substituent undergoes nitration or sulfonation. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4- or 6-position of the benzene ring .

Comparative Reactivity with Structural Analogs

-

Pyridinecarbonitrile Derivatives : Nitrile hydrolysis and reduction pathways align with reported analogs like 3-cyanopyridine .

-

Benzodioxol-Containing Compounds : Stability under physiological conditions (as seen in CFTR correctors ) suggests limited ring-opening unless subjected to strong acids/bases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile as an anticancer agent. The compound has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through mechanisms involving the disruption of the cell cycle and activation of apoptotic pathways .

Case Study:

In vitro tests revealed that this compound exhibited significant cytotoxicity against prostate cancer cells (PC-3) with an IC50 value of 0.85 µM, indicating its potential as a therapeutic agent for hormone-resistant prostate cancer .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial cell membranes and inhibit growth effectively. Research indicates that derivatives of this compound can serve as lead compounds for developing new antibiotics, particularly against resistant strains .

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:

In cellular models of neurodegeneration, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests its potential role in mitigating neuroinflammation and neuronal death .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Table 2: Synthetic Routes

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Condensation reaction | Intermediate A |

| 2 | Cyclization under acidic conditions | Intermediate B |

| 3 | Final coupling | 1-Amino-4-(1,3-benzodioxol-5-yl)... |

Mechanism of Action

The mechanism by which 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 1,3-benzodioxol-5-yl group distinguishes this compound from analogues with halogenated aryl or alkoxy substituents. Key comparisons include:

Key Observations :

- Melting Points : The benzodioxol-containing compound (Ij) has a lower melting point (~197–200°C) compared to 3a (234–235°C), likely due to reduced crystallinity from the bulkier benzodioxol group .

- Electronic Effects : The electron-donating benzodioxol group may enhance π-π stacking in biological targets compared to electron-withdrawing halogens .

Solubility and Pharmacokinetic Considerations

- Ethoxy groups (e.g., in Ij) may enhance solubility in polar solvents due to oxygen lone pairs .

Biological Activity

1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile (CAS: 860611-19-4) is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula for this compound is , with a molar mass of 254.24 g/mol. The structure features a pyridine ring and a benzodioxole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10N4O2 |

| Molar Mass | 254.24 g/mol |

| CAS Number | 860611-19-4 |

The compound's biological activity is largely attributed to its ability to interact with specific biological targets. It has been observed to exhibit inhibitory effects on various kinases, particularly Src family kinases (SFKs), which are implicated in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity and Efficacy

Several studies have investigated the biological effects of this compound:

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- A notable study reported that compounds similar to this one showed high selectivity for SFKs over other kinases, indicating a targeted approach to cancer treatment .

-

Antifungal Properties :

- Research into related compounds has shown promising antifungal activity against phytopathogenic fungi. For instance, derivatives of the benzodioxole moiety exhibited significant antifungal effects at low concentrations .

- This suggests that the compound may also possess antifungal properties, warranting further investigation.

- Pharmacokinetics :

Case Study 1: Anticancer Efficacy

A study involving a series of benzodioxole derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited tumor growth in xenograft models. The results showed a significant reduction in tumor size when administered orally.

Case Study 2: Antifungal Activity

In another study focused on antifungal agents, compounds containing the benzodioxole structure were tested against several fungal strains. One derivative exhibited an EC50 value lower than standard antifungal treatments, indicating superior efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzodioxole moiety can enhance biological activity. The presence of electron-donating or withdrawing groups significantly influences the compound's affinity for biological targets and its overall efficacy.

Q & A

Q. Key Optimization Parameters :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Pd/C or acidic/basic conditions enhance reaction rates and regioselectivity .

- Temperature control : Reflux conditions (80–100°C) balance reaction efficiency and side-product minimization .

Q. Table 1: Representative Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzodioxol-5-carbaldehyde, cyanoacetamide, ethanol, reflux | 65–70 | ≥95% |

| 2 | NH4OAc, acetic acid, 90°C | 70–75 | ≥97% |

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆): Peaks at δ 6.08 ppm (benzodioxol –O–CH₂–O–), δ 7.72 ppm (aromatic protons), and δ 6.85–7.72 ppm (NH groups) confirm structural motifs .

- ¹³C NMR : Signals at ~160 ppm (C=N) and ~110–120 ppm (aromatic carbons) validate the core structure.

- Infrared (IR) Spectroscopy : Bands at 3356 cm⁻¹ (N–H stretch) and 2217 cm⁻¹ (C≡N) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 254.25 (M⁺) matches the molecular formula C₁₃H₁₀N₄O₂ .

- Thin-Layer Chromatography (TLC) : Rf values monitored in ethyl acetate/hexane (3:7) to assess reaction progress .

Advanced: How do steric and electronic effects influence structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

SAR studies reveal:

- Steric Effects : Bulky substituents (e.g., 4-ethoxyphenyl) enhance tumor cell growth inhibition by improving hydrophobic interactions with target proteins (e.g., PIM-1 kinase) .

- Electronic Effects : Electron-withdrawing groups (e.g., –CN) stabilize the imino tautomer, critical for PDE3A inhibition (IC₅₀ = 27 μM for derivative Id ) .

- H-Bonding : The amino group at position 1 acts as a hydrogen-bond donor, enhancing binding affinity to kinase active sites.

Q. Table 2: Key SAR Findings

| Derivative | Substituent (R) | PDE3A IC₅₀ (μM) | HT-29 IC₅₀ (μM) |

|---|---|---|---|

| Ii | 1,3-Benzodioxol | 35 | 3.0 |

| Id | 4-Bromophenyl | 27 | 15 |

Advanced: What computational strategies are employed to predict molecular targets and binding modes?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screens against kinase libraries (e.g., PIM-1, PDE3A) using:

- Grid Box Parameters : 60 × 60 × 60 Å centered on ATP-binding pockets.

- Scoring Functions : MM/GBSA refinement to rank binding poses .

- MD Simulations (AMBER/CHARMM) : Assess stability of ligand-target complexes over 100 ns trajectories.

- Pharmacophore Modeling : Identifies essential features (e.g., aromatic π-stacking, H-bond donors) for activity .

Advanced: How can contradictory data between PDE3 inhibition and anticancer activity be resolved?

Methodological Answer:

Discrepancies arise due to:

- Off-Target Effects : Derivatives like Ii inhibit HT-29 cells (IC₅₀ = 3 μM) via PIM-1 kinase, not PDE3A .

- Assay Conditions : PDE3 inhibition assays (cGMP vs. cAMP substrates) show substrate-dependent selectivity.

- Cellular Uptake : LogP values >3.0 improve membrane permeability, masking direct enzyme inhibition correlations.

Q. Resolution Strategies :

- Target Deconvolution : siRNA knockdown or CRISPR-Cas9 screens to validate primary targets.

- Metabolomic Profiling : LC-MS/MS to track intracellular metabolite distribution .

Basic: What are the documented biological activities of this compound?

Methodological Answer:

- Anticancer Activity : IC₅₀ = 3 μM against HT-29 colon adenocarcinoma via apoptosis induction .

- Kinase Inhibition : Moderate inhibition of PIM-1 kinase (Kd = 8.2 μM) in SPR assays.

- Antimicrobial Potential : Preliminary MIC = 12.5 μg/mL against S. aureus (needs validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.